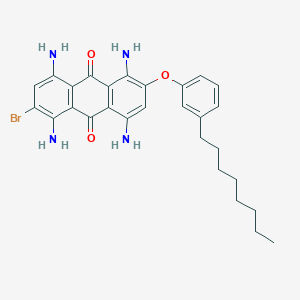
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H31BrN4O3 and a molecular weight of 551.475 g/mol . This compound is known for its unique structure, which includes multiple amino groups, a bromine atom, and an octylphenoxy group attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of amino groups at the 1,4,5,8-positions through nucleophilic substitution reactions using ammonia or primary amines.
Phenoxylation: Attachment of the octylphenoxy group at the 6-position via etherification reactions using octylphenol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules.
Pathways: It can modulate biochemical pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetranitronaphthalene: Similar in structure but contains nitro groups instead of amino groups.
9-Bromo-10-(naphthalen-1-yl-d7)anthracene: Similar in having a bromine atom and an anthracene core but differs in the substituents attached to the core.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is unique due to its combination of amino, bromine, and octylphenoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
88602-10-2 |
|---|---|
Fórmula molecular |
C28H31BrN4O3 |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H31BrN4O3/c1-2-3-4-5-6-7-9-15-10-8-11-16(12-15)36-20-14-19(31)22-24(26(20)33)28(35)21-18(30)13-17(29)25(32)23(21)27(22)34/h8,10-14H,2-7,9,30-33H2,1H3 |
Clave InChI |
AAJCNUUENAQNDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


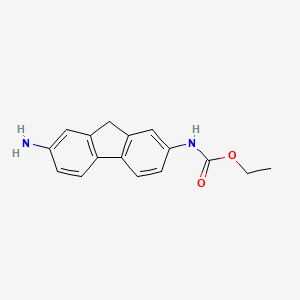
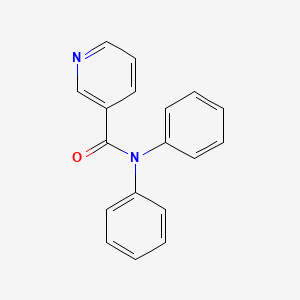

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
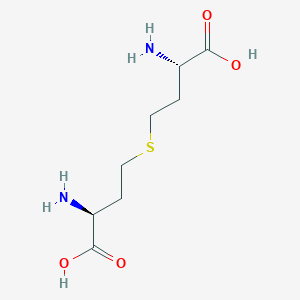
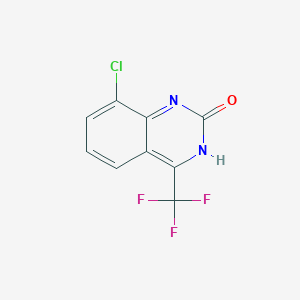
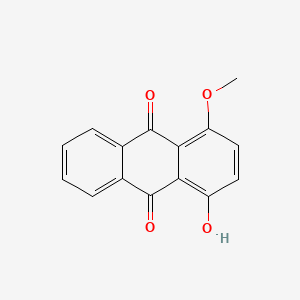
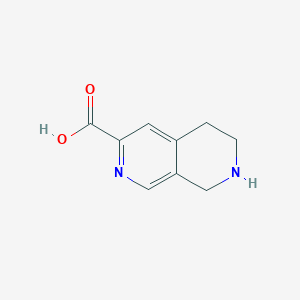
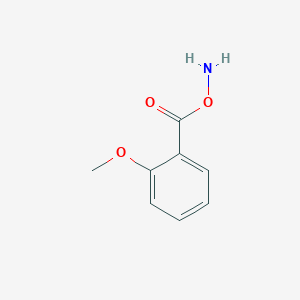
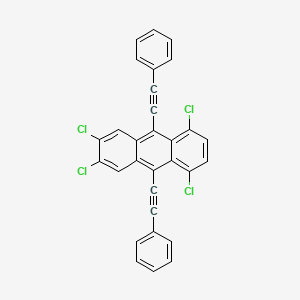

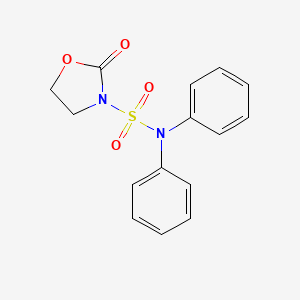
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
